molecular formula C9H6F2O B12961289 1-Ethynyl-2,5-difluoro-4-methoxybenzene

1-Ethynyl-2,5-difluoro-4-methoxybenzene

Cat. No.: B12961289
M. Wt: 168.14 g/mol
InChI Key: VDFGWEZCXGSRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,5-difluoro-4-methoxybenzene is a substituted benzene derivative featuring an ethynyl group (-C≡CH) at position 1, fluorine atoms at positions 2 and 5, and a methoxy group (-OCH₃) at position 3. Its molecular formula is C₉H₅F₂O, with a molecular weight of 167.04 g/mol.

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

1-ethynyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3

InChI Key

VDFGWEZCXGSRHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#C)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethynyl-2,5-difluoro-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,5-difluoro-4-methoxybenzene.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and under anhydrous conditions to prevent moisture interference.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethynyl-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Ethynyl-2,5-difluoro-4-methoxybenzene serves as a building block for the synthesis of more complex organic molecules. Its unique electronic properties due to the fluorine substituents enhance its reactivity in various chemical reactions, such as:

  • Electrophilic Aromatic Substitution : This mechanism allows for further functionalization of the compound.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed reactions to form carbon-carbon bonds.

Biology

The compound has been studied for its potential biological activities . Research indicates that it can interact with various biomolecules, influencing cellular functions and metabolic pathways. Notably:

  • Anticancer Properties : Laboratory studies have shown that 1-Ethynyl-2,5-difluoro-4-methoxybenzene can inhibit cell proliferation in cancer cell lines. For instance, it demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 102 nM .
  • Enzyme Interactions : The compound has shown potential as an inhibitor of metabolic enzymes, impacting levels of various metabolites and suggesting applications in drug design .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties :

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Pharmacological Studies : Research has indicated that it may affect gene expression and cellular metabolism by interacting with signaling pathways .

Case Studies and Research Findings

Several studies highlight the applications of 1-Ethynyl-2,5-difluoro-4-methoxybenzene:

  • Cell Culture Studies : In vitro experiments demonstrated that this compound influences cell viability and proliferation across various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : The compound forms stable complexes with metabolic enzymes, leading to alterations in metabolic pathways. This property is particularly relevant in designing selective inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Interactions: The ethynyl group can act as an electrophile, reacting with nucleophilic sites on target molecules.

    Hydrophobic Interactions: The fluorine atoms and methoxy group contribute to the hydrophobic character of the compound, influencing its binding affinity to hydrophobic pockets in proteins or enzymes.

    Electronic Effects: The presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethynyl-Substituted Benzene Derivatives

The following table compares 1-Ethynyl-2,5-difluoro-4-methoxybenzene with analogs reported in the literature (see ):

Compound Name Substituents Molecular Formula Key Properties/Applications
1-Ethynyl-3,4,5-trimethoxybenzene (21a) 3,4,5-OCH₃ C₁₁H₁₀O₃ High electron density; used in organic electronics
1-Ethynyl-3-hydroxy-4-methoxybenzene (21b) 3-OH, 4-OCH₃ C₉H₆O₂ Polar due to -OH; potential antioxidant activity
1-Ethynyl-2,3,4-trimethoxybenzene (21c) 2,3,4-OCH₃ C₁₁H₁₀O₃ Lipophilic; used in polymer synthesis
1-Ethynyl-3,4-dihydroxybenzene (21d) 3,4-OH C₈H₄O₂ Hydrogen-bonding capacity; bioactive
1-Ethynyl-2,5-difluoro-4-methoxybenzene 2,5-F, 4-OCH₃ C₉H₅F₂O Balanced polarity; potential for cross-coupling reactions
Key Observations:
  • Electronic Effects : The fluorine atoms in the target compound introduce electron-withdrawing effects, reducing ring electron density compared to trimethoxy analogs (e.g., 21a, 21c). This enhances electrophilic substitution reactivity at specific positions.
  • Solubility : The methoxy group improves solubility in polar aprotic solvents (e.g., THF, DMF) relative to hydroxylated analogs (21b, 21d), which are more water-soluble but less stable under acidic conditions .
  • Synthetic Utility: Ethynyl groups enable Sonogashira couplings, a feature shared with 21a–21e. However, the fluorine substituents in the target compound may direct regioselectivity in such reactions .

Halogenated and Methoxy-Substituted Analogs

lists 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene (C₈H₇BrF₂O, MW 237.05 g/mol), a brominated derivative. Key differences include:

  • Reactivity : The bromomethyl group allows nucleophilic substitutions (e.g., SN2 reactions), whereas the ethynyl group in the target compound facilitates alkyne-based couplings .
  • Stability : The ethynyl group is prone to oxidation under harsh conditions, while brominated analogs are more stable but less versatile in cross-coupling chemistry .

Fluorinated Aromatic Compounds

and highlight fluorinated triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). While structurally distinct, these compounds share:

  • Synthetic Challenges : Fluorine-directed regiochemistry requires anhydrous conditions (e.g., argon atmosphere), as seen in ’s synthesis protocols .

Biological Activity

1-Ethynyl-2,5-difluoro-4-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an ethynyl group and fluorinated aromatic rings, positions it as a candidate for various biochemical applications, including enzyme inhibition and receptor binding.

1-Ethynyl-2,5-difluoro-4-methoxybenzene can be synthesized through several methods, including alkyne hydroarylation and other coupling reactions. The presence of the difluoro and methoxy groups significantly influences its electronic properties and reactivity.

Biological Applications

The biological activity of 1-ethynyl-2,5-difluoro-4-methoxybenzene has been explored in several contexts:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in drug development. For instance, studies indicate that fluorinated compounds can enhance binding affinity to target enzymes due to their electronegative characteristics.
  • Anticancer Activity : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of 1-ethynyl-2,5-difluoro-4-methoxybenzene. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines .

The biological activity of 1-ethynyl-2,5-difluoro-4-methoxybenzene is thought to be mediated through its interactions with specific molecular targets. The ethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the difluoro and methoxy substituents affect the compound's overall polarity and lipophilicity.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Enzyme Inhibition : A recent investigation demonstrated that a related difluorobenzene derivative inhibited a key enzyme involved in cancer metabolism with an IC50 value in the low micromolar range . This suggests that structural modifications can significantly impact biological efficacy.
  • Anticancer Research : In vitro studies using cell lines treated with fluorinated benzene derivatives showed reduced cell viability and induced apoptosis, indicating potential therapeutic effects against certain cancers .
  • Inflammation Models : Animal models treated with similar compounds exhibited decreased levels of pro-inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .

Data Table: Biological Activity Overview

Activity Type Compound Effect/Outcome Reference
Enzyme Inhibition1-Ethynyl-2,5-difluoro-4-methoxybenzeneInhibits key metabolic enzymes
Anticancer ActivityRelated difluorobenzene derivativeReduces cell viability
Anti-inflammatorySimilar fluorinated compoundsDecreases pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.